molecular formula C23H24F3N5O3 B214161 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Katalognummer B214161
Molekulargewicht: 475.5 g/mol
InChI-Schlüssel: SBZUBUKXRIKRTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific signaling pathways involved in various diseases. In cancer, it inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation, it inhibits the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurological disorders, it reduces oxidative stress and inflammation in the brain by inhibiting the Nrf2/HO-1 and NF-κB signaling pathways.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, it inhibits cell growth and induces apoptosis in cancer cells. In inflammation research, it reduces the production of inflammatory cytokines and reduces inflammation. In neurological disorder research, it reduces oxidative stress and inflammation in the brain and has neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its potential therapeutic applications, its ability to inhibit specific signaling pathways involved in various diseases, and its ability to reduce oxidative stress and inflammation. The limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

For the research of 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include the development of more effective synthesis methods, further investigation into its mechanism of action and potential side effects, and the exploration of its potential therapeutic applications in other diseases. Additionally, the development of derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound with significant potential in scientific research for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, and to explore its potential therapeutic applications in other diseases.

Synthesemethoden

The synthesis of 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3,4-dimethoxyphenylacetic acid with hexahydro-2H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid and trifluoroacetic anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-amino-5-trifluoromethylpyrazole to form the final product.

Wissenschaftliche Forschungsanwendungen

5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Eigenschaften

Produktname

5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molekularformel

C23H24F3N5O3

Molekulargewicht

475.5 g/mol

IUPAC-Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C23H24F3N5O3/c1-33-18-6-5-14(10-19(18)34-2)17-11-20(23(24,25)26)31-21(28-17)16(12-27-31)22(32)30-9-8-29-7-3-4-15(29)13-30/h5-6,10-12,15H,3-4,7-9,13H2,1-2H3

InChI-Schlüssel

SBZUBUKXRIKRTG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCN5CCCC5C4)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCN5CCCC5C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.